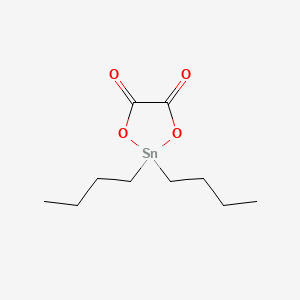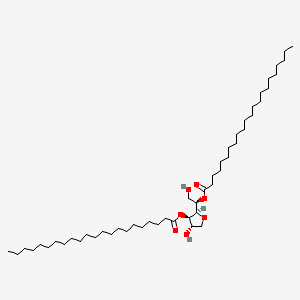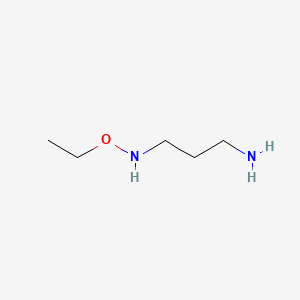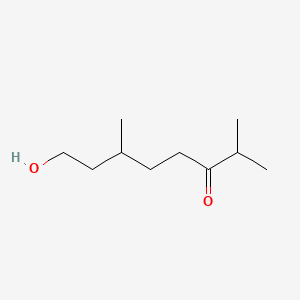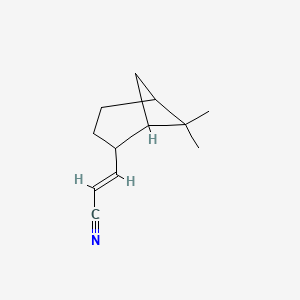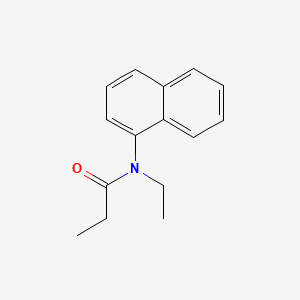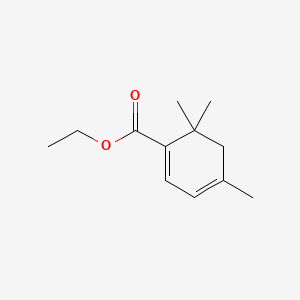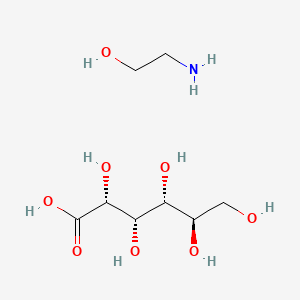
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable leaving group.
Attachment of Oxiranylmethoxy Groups: The oxiranylmethoxy groups can be added through epoxidation reactions involving alkenes and peracids.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions may target the triazine ring or the oxiranylmethoxy groups, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine may have applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
6-Isopropoxy-1,3,5-triazine: Lacks the oxiranylmethoxy groups, potentially resulting in different chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of oxiranylmethoxy groups, affecting reactivity and applications.
6-Isopropoxy-4,6-dichloro-1,3,5-triazine: Chlorine substituents may impart different reactivity and biological activity.
Propiedades
Número CAS |
85896-24-8 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
2,4-bis(oxiran-2-ylmethoxy)-4-propan-2-yloxy-1H-1,3,5-triazine |
InChI |
InChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15) |
Clave InChI |
WSJZHEFBLDADTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


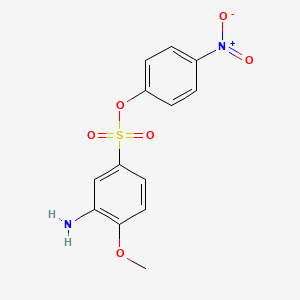
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

